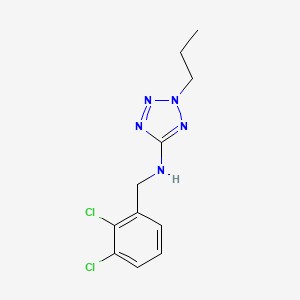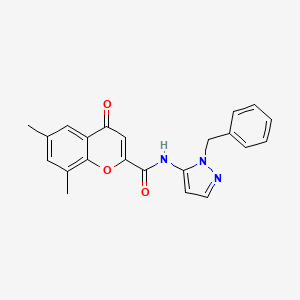![molecular formula C22H24Cl2N2O2S B11304611 3,6-dichloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11304611.png)
3,6-dichloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dicloro-N-[2-(5-metilfurano-2-il)-2-(4-metilpiperidin-1-il)etil]-1-benzotiofeno-2-carboxamida es un compuesto orgánico sintético conocido por su estructura compleja y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de benzotiofeno, que es un heterociclo que contiene azufre, sustituido con átomos de cloro y un grupo carboxamida. La presencia de un anillo de piperidina y una porción de furano aumenta aún más su diversidad estructural.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,6-dicloro-N-[2-(5-metilfurano-2-il)-2-(4-metilpiperidin-1-il)etil]-1-benzotiofeno-2-carboxamida típicamente implica varios pasos:
Formación del Núcleo de Benzotiofeno: El núcleo de benzotiofeno se puede sintetizar mediante una reacción de ciclización que involucra un derivado de tiofeno y un electrófilo adecuado.
Amidación: El grupo carboxamida se introduce reaccionando el benzotiofeno clorado con un derivado de amina, como la 2-(5-metilfurano-2-il)-2-(4-metilpiperidin-1-il)etilamina, en condiciones apropiadas (por ejemplo, utilizando reactivos de acoplamiento como EDCI o DCC).
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El anillo de furano en el compuesto puede sufrir oxidación para formar varios derivados oxidados.
Reducción: El grupo carboxamida se puede reducir a una amina en condiciones adecuadas.
Sustitución: Los átomos de cloro se pueden sustituir con otros nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como el ácido m-cloroperbenzoico (m-CPBA) o el peróxido de hidrógeno.
Reducción: El hidruro de aluminio y litio (LiAlH4) o el borano (BH3) son agentes reductores comunes.
Sustitución: Se pueden utilizar nucleófilos como la azida de sodio (NaN3) o la tiourea para reacciones de sustitución.
Productos Principales
Oxidación: Derivados de furano oxidados.
Reducción: Derivados de amina.
Sustitución: Varios derivados de benzotiofeno sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, este compuesto puede servir como una sonda para estudiar las interacciones de los derivados de benzotiofeno con macromoléculas biológicas, como proteínas y ácidos nucleicos.
Medicina
Las posibles aplicaciones medicinales incluyen el desarrollo de nuevos medicamentos dirigidos a vías específicas. Las características estructurales del compuesto sugieren que podría interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el descubrimiento de fármacos.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de 3,6-dicloro-N-[2-(5-metilfurano-2-il)-2-(4-metilpiperidin-1-il)etil]-1-benzotiofeno-2-carboxamida dependería de su aplicación específica. En general, el compuesto puede interactuar con los objetivos moleculares mediante enlaces de hidrógeno, interacciones hidrofóbicas y fuerzas de Van der Waals. La presencia del núcleo de benzotiofeno y el grupo carboxamida sugiere posibles interacciones con enzimas o receptores, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
3,6-dicloro-1-benzotiofeno-2-carboxamida: Carece de las porciones de furano y piperidina.
N-[2-(5-metilfurano-2-il)-2-(4-metilpiperidin-1-il)etil]-1-benzotiofeno-2-carboxamida: Carece de los átomos de cloro.
Singularidad
La combinación única del núcleo de benzotiofeno, los átomos de cloro, el anillo de furano y la porción de piperidina en 3,6-dicloro-N-[2-(5-metilfurano-2-il)-2-(4-metilpiperidin-1-il)etil]-1-benzotiofeno-2-carboxamida proporciona propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C22H24Cl2N2O2S |
|---|---|
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
3,6-dichloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H24Cl2N2O2S/c1-13-7-9-26(10-8-13)17(18-6-3-14(2)28-18)12-25-22(27)21-20(24)16-5-4-15(23)11-19(16)29-21/h3-6,11,13,17H,7-10,12H2,1-2H3,(H,25,27) |
Clave InChI |
VUBHCIBBYPRBIL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C4=CC=C(O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304536.png)
![N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B11304544.png)


![N-[(4-ethyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11304561.png)
![N-(3-chloro-4-fluorophenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11304563.png)

![2-(4-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11304575.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304586.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B11304596.png)
![2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11304600.png)
![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11304612.png)
![N-(pyridin-3-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11304618.png)

